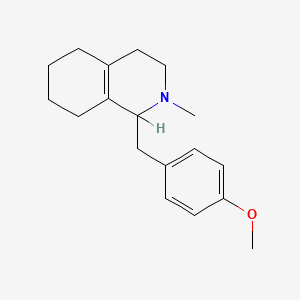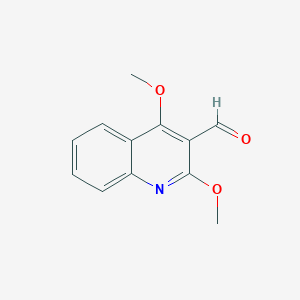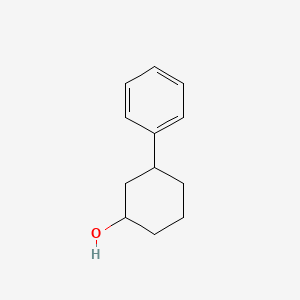
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it valuable for studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane typically involves the deuteration of precursor compounds followed by chlorination. One common method includes the reaction of deuterated propan-2-ol with chlorosilane under controlled conditions to achieve the desired product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. The chlorination step is usually carried out in specialized reactors designed to handle reactive silane compounds. The purity and isotopic enrichment of the final product are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Alkoxides, amines, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkoxide can yield an alkoxysilane, while reduction with LiAlH4 can produce a hydrosilane.
Scientific Research Applications
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane has several scientific research applications, including:
Isotopic Labeling: Used in studies involving isotopic tracing to understand reaction mechanisms and pathways.
NMR Spectroscopy: Deuterium labeling enhances the resolution and sensitivity of nuclear magnetic resonance (NMR) spectroscopy.
Material Science: Employed in the synthesis of deuterated polymers and materials with unique properties.
Pharmaceutical Research: Investigated for its potential in drug development and metabolic studies.
Mechanism of Action
The mechanism of action of Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane involves its interaction with various molecular targets depending on the specific application. In isotopic labeling studies, the deuterium atoms serve as tracers, allowing researchers to track the movement and transformation of the compound within a system. The pathways involved often include substitution and reduction reactions, where the deuterium atoms provide valuable insights into reaction dynamics.
Comparison with Similar Compounds
Similar Compounds
Chloro-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Similar structure but lacks the dideuterio substitution.
Chloro-(propan-2-yl)silane: Non-deuterated analog with similar reactivity but different isotopic composition.
Dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
Chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane is unique due to its combination of deuterium and chlorine atoms, making it particularly valuable for isotopic labeling and tracing studies. The presence of deuterium atoms enhances its utility in NMR spectroscopy and other analytical techniques, providing distinct advantages over non-deuterated analogs.
Properties
CAS No. |
20395-57-7 |
|---|---|
Molecular Formula |
C3H9ClSi |
Molecular Weight |
117.70 g/mol |
IUPAC Name |
chloro-dideuterio-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)silane |
InChI |
InChI=1S/C3H9ClSi/c1-3(2)5-4/h3H,5H2,1-2H3/i1D3,2D3,3D,5D2 |
InChI Key |
CRIVIYPBVUGWSC-PZPIEAOKSA-N |
SMILES |
CC(C)[SiH2]Cl |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[Si]([2H])([2H])Cl |
Canonical SMILES |
CC(C)[SiH2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



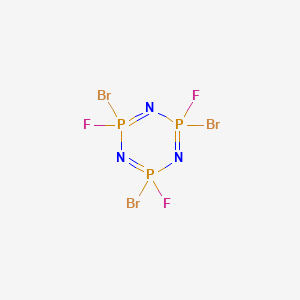
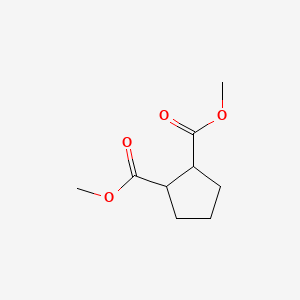
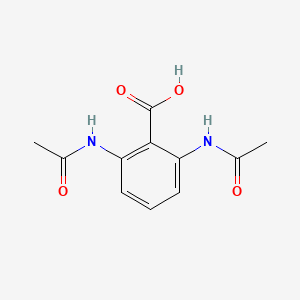
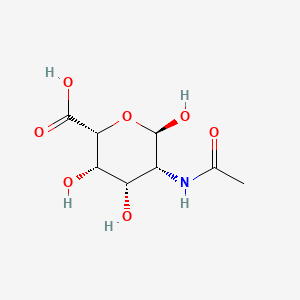
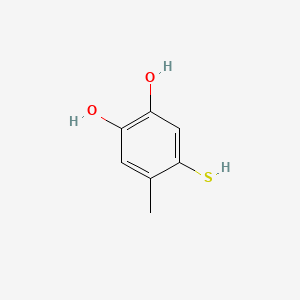
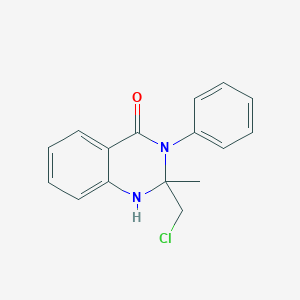
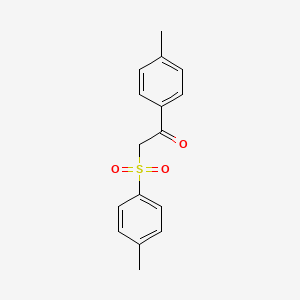
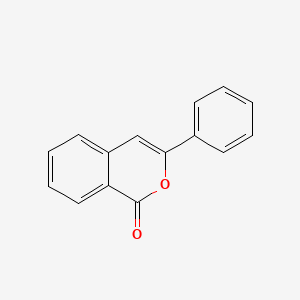
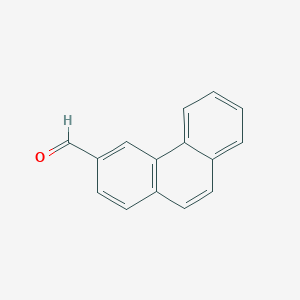
![N-[3-(dimethylamino)propyl]acetamide](/img/structure/B1616527.png)
